4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps:
Formation of the Coumarin Core: The initial step involves the synthesis of the coumarin core. This can be achieved by reacting salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the coumarin ring.
Introduction of the Acetyl Group: The coumarin derivative is then reacted with acetic anhydride to introduce the acetyl group at the 7-position.
Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the acetylated coumarin with 4-aminobutanoic acid under coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl groups in the coumarin ring and the acetyl moiety can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Phenolic coumarin derivatives.
Reduction: Alcohol derivatives of the coumarin and acetyl groups.
Substitution: Various acylated coumarin derivatives.
Scientific Research Applications
4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties due to its coumarin core.
Mechanism of Action
The mechanism of action of 4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signaling pathways by modulating the activity of kinases and phosphatases.
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
Esculetin: A coumarin derivative with antioxidant properties.
Uniqueness
4-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific structural features, such as the combination of a coumarin core with an acetylated butanoic acid moiety. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C21H19NO6/c23-19(22-10-4-7-20(24)25)13-27-15-8-9-16-17(14-5-2-1-3-6-14)12-21(26)28-18(16)11-15/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,22,23)(H,24,25) |
InChI Key |
QWFUCEJWHAXXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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